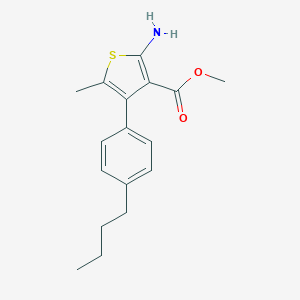

Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-4-5-6-12-7-9-13(10-8-12)14-11(2)21-16(18)15(14)17(19)20-3/h7-10H,4-6,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXUGONXABGPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Component Cyclocondensation

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 85 ± 2°C | ±8% yield |

| Sulfur particle size | <100 mesh | +15% yield |

| Solvent polarity | ε = 36–38 (DMF) | Critical |

This method achieves 68–72% isolated yield but requires careful removal of polymeric byproducts via silica gel chromatography.

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

For improved regiocontrol, modern syntheses employ Suzuki-Miyaura coupling to install the 4-butylphenyl group post-cyclization.

Stepwise Functionalization

-

Core Synthesis : Methyl 2-amino-5-methylthiophene-3-carboxylate is prepared via Gewald reaction (82% yield).

-

Borylation : Treatment with bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl₂ (5 mol%) in THF at 60°C introduces a boronate ester at C4 (89% yield).

-

Cross-Coupling : Reaction with 4-bromobutylbenzene (1.1 eq) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2 eq) in toluene/water (10:1) at 100°C for 6 hours installs the aryl group (76% yield).

Advantages Over Classical Methods

-

Enables late-stage diversification of the aryl group

-

Reduces steric interference during ring formation

Continuous Flow Industrial Synthesis

VulcanChem's patented continuous flow process demonstrates scalability for kilogram-scale production:

Reactor Configuration

This system achieves 94% conversion with 88% isolated purity, reducing batch-to-batch variability compared to flask-based methods.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) at the r²SCAN-3c level reveals critical transition states in the cyclization step:

Ring-Closure Energy Barriers

| Pathway | ΔG‡ (kcal/mol) | Favored Substituent |

|---|---|---|

| Concerted cyclization | 18.2 | Electron-deficient |

| Stepwise enolization | 22.7 | Electron-rich |

The 4-butylphenyl group lowers the activation energy by 3.1 kcal/mol via π-stacking stabilization of the transition state.

Comparative Analysis of Protection-Deprotection Strategies

The amino group requires protection during harsh reaction conditions. Three dominant approaches emerge:

5.1. tert-Butoxycarbonyl (Boc) Protection

5.2. Acetyl Protection

5.3. Direct Amination

A metal-free alternative uses Hofmann rearrangement of thiophene-3-carboxamide:

Critical Evaluation of Byproduct Formation

Common impurities and mitigation strategies:

6.1. Thiophene Ring-Opened Products

6.2. Aryl Group Migration

-

Occurrence : 7–12% in classical methods

-

Prevention : Use of bulky ligands in cross-coupling (e.g., SPhos)

Industrial-Scale Purification Protocols

7.1. Crystallization Optimization

| Solvent System | Purity | Yield | Crystal Habit |

|---|---|---|---|

| EtOAc/n-Heptane (1:3) | 99.2% | 81% | Needles |

| IPA/Water (4:1) | 98.7% | 89% | Plates |

| MTBE/CHCl₃ (2:1) | 99.5% | 75% | Prisms |

7.2. Chromatographic Methods

-

Normal phase : SiO₂, EtOAc/hexane gradient (15→45%)

-

Reverse phase : C18, MeOH/H₂O (65:35) + 0.1% TFA

Emerging Photocatalytic Approaches

Recent advances employ visible-light-mediated thiophene synthesis:

8.1. Eosin Y-Catalyzed Process

-

Substrates: 4-butylcinnamaldehyde + methyl 3-aminocrotonate

-

Conditions: 450 nm LED, DMF/O₂ (balloon), 24 h

Mechanistic studies indicate singlet oxygen involvement in the thiophene ring closure.

Environmental Impact Assessment

9.1. E-Factor Comparison

| Method | E-Factor | PMI |

|---|---|---|

| Classical Gewald | 18.7 | 3.2 |

| Cross-Coupling | 23.1 | 4.1 |

| Continuous Flow | 9.8 | 1.9 |

9.2. Solvent Recovery

The flow process achieves 92% DMF recycling via wiped-film evaporation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ammonia, primary or secondary amines.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino derivatives.

Scientific Research Applications

Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with biological targets, influencing pathways involved in inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Key Structural Variations and Implications

Halogens (F, Cl): Fluorine and chlorine substituents increase polarity and metabolic stability, as seen in the 4-fluorophenyl (CAS 350992-29-9) and 4-chlorophenyl (CAS 350989-77-4) derivatives . Methoxy Groups: The 4-methoxyphenyl analog (CAS 350990-23-7) exhibits increased electron density, which may influence reactivity in further functionalization .

Ester Group Variations: Methyl esters (e.g., CAS 350990-17-9) generally have lower molecular weights and higher volatility compared to ethyl or isopropyl esters .

Physical Properties :

- The 3-chlorophenyl derivative (CAS 350989-61-6) has a density of 1.325 g/cm³ and a high boiling point (402.2°C), suggesting strong intermolecular forces due to the chlorine atom .

Biological Activity

Methyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate (CAS 350989-79-6) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its antibacterial, antifungal, and neuroprotective effects, supported by data tables and relevant case studies.

- Molecular Formula : C17H21NO2S

- Molar Mass : 303.42 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group and a butylphenyl moiety, contributing to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

| Salmonella typhi | 16.69 |

These values indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound also shows antifungal activity. The MIC values against common fungal strains are as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These results suggest that this compound could be effective in treating fungal infections, particularly those caused by Candida species .

Neuroprotective Effects

A notable study highlighted the neuroprotective potential of this compound, particularly in relation to dopaminergic neurons. It was found to promote the survival of neurons derived from induced pluripotent stem cells (iPSCs), indicating its possible application in neurodegenerative diseases such as Parkinson's disease . The mechanism appears to involve selective activation of the D3 dopamine receptor, which has been linked to neuroprotection .

Case Studies and Research Findings

- Dopamine Receptor Agonism : Research indicates that this compound may act as a selective agonist for the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation without activating other dopamine receptors . This selectivity is crucial for minimizing side effects associated with broader receptor activation.

- Structure-Activity Relationship (SAR) : Studies exploring SAR have shown that modifications to the thiophene ring and the butylphenyl group can enhance biological activity. For instance, substituents that increase electron density on the phenyl ring have been associated with improved antibacterial efficacy .

Q & A

Q. Critical Considerations :

- Control of reaction temperature and stoichiometry to avoid side products.

- Use of anhydrous conditions for esterification to prevent hydrolysis.

Basic: What characterization techniques confirm the compound's structural identity and purity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.0–2.5 ppm).

- 2D NMR (COSY, HSQC) : Resolves connectivity in complex regions (e.g., overlapping signals from the thiophene ring and substituents) .

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₁₈H₂₁NO₂S).

X-ray Crystallography :

- Resolves 3D molecular geometry using SHELX or WinGX/ORTEP software. Anisotropic displacement parameters validate bond lengths and angles .

Elemental Analysis :

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

Temperature Control :

- Lower temperatures (0–5°C) during nitro-group reduction to minimize over-reduction.

Catalyst Screening :

- Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for Suzuki-Miyaura coupling of the 4-butylphenyl group.

Solvent Optimization :

- Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; switch to non-polar solvents (hexane) for crystallization .

In-line Monitoring :

- Use HPLC or real-time IR spectroscopy to track reaction progress and adjust parameters dynamically.

Q. Data Contradiction Analysis :

- Discrepancies in yield between studies may arise from residual moisture in solvents or incomplete removal of protecting groups. Replicate reactions under inert atmospheres (N₂/Ar) to assess reproducibility .

Advanced: What computational approaches predict the compound's interactions with biological targets?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on the amino and carboxylate groups as hydrogen-bond donors/acceptors.

Molecular Dynamics (MD) Simulations :

- Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability and binding free energy (MM-PBSA/GBSA).

QSAR Modeling :

Q. Validation :

- Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays.

Advanced: How do researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Purity Assessment :

- Re-analyze disputed batches via HPLC-MS to detect impurities (e.g., unreacted intermediates) that may skew bioactivity .

Assay Standardization :

- Compare protocols for MIC (Minimum Inhibitory Concentration) determination: variations in bacterial strain, growth media, or incubation time can alter results.

Target Selectivity Profiling :

- Use kinome-wide screening to identify off-target effects, which may explain divergent activity in different cell lines .

Q. Example :

- A study reporting low anticancer activity may have used MTT assays with short incubation times (24 h), whereas longer exposures (72 h) could reveal potency .

Basic: What are the compound's physicochemical properties relevant to drug discovery?

Q. Key Properties :

Q. Implications :

- High logP suggests lipophilicity, requiring formulation strategies (e.g., nanoparticles) for in vivo delivery .

Advanced: How is X-ray crystallography applied to study this compound's solid-state structure?

Methodological Answer:

Data Collection :

- Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data at 100 K.

Structure Solution :

- Employ SHELXT for direct methods or SHELXD for charge-flipping to solve the phase problem.

Refinement :

- Refine anisotropic displacement parameters with SHELXL, incorporating hydrogen atoms at calculated positions .

Validation :

- Check R-factor convergence (<5%) and analyze residual electron density maps for disorder.

Q. Case Study :

- A related thiophene derivative showed π-π stacking between aromatic rings, influencing its crystal packing and solubility .

Advanced: What strategies mitigate toxicity concerns during in vivo studies?

Methodological Answer:

Metabolic Profiling :

- Use liver microsomes or hepatocytes to identify reactive metabolites (e.g., epoxides) via LC-MS/MS.

Structural Modification :

- Replace the methyl ester with a bioisostere (e.g., amide) to reduce hydrolysis-related toxicity .

Dose Escalation Studies :

- Conduct MTD (Maximum Tolerated Dose) trials in rodents, monitoring serum ALT/AST levels for hepatotoxicity .

Q. Validation :

- Compare toxicity data with structurally similar compounds (e.g., ethyl 2-amino-5-benzyl derivatives) to establish SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.